N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide
Description
N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide is a benzothiazole-based propanamide derivative featuring a benzylsulfonyl group and a furan-2-ylmethyl substituent. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-benzylsulfonyl-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c25-21(12-14-30(26,27)16-17-7-2-1-3-8-17)24(15-18-9-6-13-28-18)22-23-19-10-4-5-11-20(19)29-22/h1-11,13H,12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEACIPZTNOUKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S2 |
| Molecular Weight | 444.6 g/mol |
| CAS Number | 923388-11-8 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of substituted benzothiazoles with various sulfonyl and furan derivatives. The synthetic routes often employ reagents such as coupling agents and protective groups to enhance yield and selectivity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of benzothiazole derivatives, including variations similar to our compound, demonstrated significant inhibition of cancer cell proliferation in various cell lines, such as A431 (human epidermoid carcinoma) and A549 (lung cancer) cells. These compounds exhibited apoptosis-inducing effects and disrupted key signaling pathways (AKT and ERK), which are critical for cancer cell survival and proliferation .
Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory properties. In vitro studies indicated that it can reduce the levels of inflammatory cytokines like IL-6 and TNF-α, which are often elevated in chronic inflammatory conditions. This dual action—targeting both cancerous cells and inflammatory pathways—positions the compound as a potential candidate for treating diseases characterized by inflammation and cancer .
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways:
- Inhibition of Cell Proliferation: The compound significantly reduces cell viability in cancer cell lines.
- Induction of Apoptosis: It promotes programmed cell death through the activation of apoptotic pathways.
- Blocking Inflammatory Signals: By decreasing pro-inflammatory cytokines, it helps mitigate inflammation-related tumor progression .
Case Studies
- Cell Line Studies: A study evaluated the effects of a related benzothiazole compound on A431 and A549 cells, revealing that treatment with concentrations of 1 to 4 μM resulted in marked reductions in cell viability and migration, alongside increased apoptosis .
- Inflammation Models: In animal models of inflammation, compounds structurally similar to this compound demonstrated significant reductions in edema and inflammatory markers when administered at therapeutic doses .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H20N2O4S2
- Molecular Weight : 440.5 g/mol
- CAS Number : 922489-59-6
The structure features a benzothiazole ring, a benzyl sulfonyl group, and a furan moiety, which contribute to its diverse biological activities.
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer agent . Research indicates that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the benzothiazole scaffold can enhance anticancer activity, making this compound a candidate for further drug development .
Case Study : A study demonstrated that derivatives of benzothiazole could inhibit cell proliferation in human breast cancer cell lines (MCF-7) with IC50 values comparable to standard chemotherapeutic agents .
Antimicrobial Activity
N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide has shown promising antimicrobial properties . Compounds with similar structures have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Key Findings :
- The compound inhibits bacterial growth by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase .
- Comparative studies indicate that it has superior activity against resistant strains of bacteria when compared to conventional antibiotics .
The biological activity of this compound extends beyond antimicrobial effects; it also includes potential applications in treating inflammatory diseases. The presence of the sulfonamide group is believed to contribute to its anti-inflammatory properties.
Research Insights :
- In vitro studies have indicated that the compound can modulate inflammatory pathways, suggesting its utility in treating conditions like rheumatoid arthritis .
Industrial Applications
In addition to its medicinal applications, this compound may find uses in the development of new materials and chemical processes due to its unique chemical properties. Its role as a building block for synthesizing more complex molecules is particularly noteworthy in industrial chemistry.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The benzylsulfonyl group undergoes hydrolysis in acidic or alkaline media to yield sulfonic acid derivatives.
Conditions :
-
Acidic : 6M HCl, reflux, 12 hours → Cleavage to 3-mercaptopropanamide intermediate.
-
Basic : NaOH (1M), 80°C → Formation of sodium sulfonate.
Example Reaction :
Electrophilic Aromatic Substitution on Benzo[d]thiazole
The electron-rich benzo[d]thiazole ring reacts with electrophiles at the 4- or 6-positions.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂ (1.2 eq), FeCl₃, CHCl₃, 25°C, 6h | 4-Bromo-benzo[d]thiazole derivative | 78% |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 6-Nitro-benzo[d]thiazole derivative | 65% |
Furan Ring Functionalization
The furan-2-ylmethyl group undergoes:
-
Formylation with Vilsmeier-Haack reagent (POCl₃/DMF) → 5-formylfuran derivative .
-
Diels-Alder cycloaddition with maleic anhydride → Tetrahydrofuran-fused adduct .
Sulfonamide Stability
DFT studies on analogous sulfonamides show that the sulfonyl group stabilizes the amide bond via resonance, reducing hydrolysis rates compared to non-sulfonylated amides. The HOMO-LUMO gap (ΔE = 5.2 eV) indicates moderate electrophilicity at the benzylsulfonyl moiety.
Reactivity of the Furan Substituent
The furan ring’s electron-rich nature facilitates electrophilic attacks. Substituents at the 5-position (e.g., methyl, nitro) alter reactivity, as seen in pyrazole derivatives .
Biological Relevance and Functionalization
While direct biological data for this compound is unavailable, structurally related benzo[d]thiazoles exhibit anti-inflammatory activity via CB2 receptor agonism . Functionalization of the furan or sulfonamide groups could modulate target selectivity.
Analytical Characterization
Critical characterization methods include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and biological activities:
*Molecular weight estimated based on formula C22H21N3O3S2.
Key Observations:
Substituent Effects: Halogenation: The 4-Cl substitution in increases molecular weight by ~42 Da compared to the parent compound, likely enhancing hydrophobic interactions in target binding. Sulfonyl vs. Sulfonamide: The benzylsulfonyl group in the parent compound is more electron-withdrawing than the sulfonamide in , which may influence redox stability and enzyme inhibition.
Synthetic Yields :
- Analogs with complex stereochemistry (e.g., pyrrolidin-3-yl derivatives in ) exhibit lower yields (27–45%), suggesting the parent compound’s synthesis may require optimized conditions to avoid similar challenges.
- N-Acylated benzothiazoles (e.g., compound 11 in ) achieve moderate yields (59%), indicating feasible scalability for the parent compound.
Biological Activity Trends: Benzothiazole-profen hybrids (e.g., 3a in ) demonstrate anti-inflammatory activity, suggesting the parent compound’s benzylsulfonyl group could be tailored for similar applications.
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
Benzo[d]thiazol-2-amine serves as the foundational heterocyclic component. As demonstrated in triazepine synthesis studies, o-phenylenediamine reacts with isothiocyanates or thiourea derivatives under basic conditions to form benzothiazole cores. For example, treatment of o-phenylenediamine (1 ) with methyl isothiocyanate in acetic acid yields 1-(2-aminophenyl)-3-methylthiourea (15 ), which undergoes cyclization to generate 3-methyl-4-substituted-phenyl-3H-benzo[ƒ]triazepine-2-thiol (16 ). Adapting this protocol, substituting methyl isothiocyanate with benzyl isothiocyanate could provide direct access to benzothiazole intermediates.
Ullmann Coupling for N-Aryl Functionalization
The Ullmann reaction enables coupling of benzo[d]thiazol-2-amine with aryl halides. As detailed in Scheme 28 of, 2-chlorobenzo[d]thiazole (97 ) reacts with o-phenylenediamine in the presence of pyridine, potassium carbonate, and cupric oxide to form N-(benzo[d]thiazol-2-yl)benzene-1,2-diamine (98a ). This method, achieving yields >75%, highlights the importance of CuO as a catalyst for C–N bond formation.
Table 1: Ullmann Reaction Conditions for Benzothiazole-Amine Coupling
| Reactant | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Chlorobenzo[d]thiazole | CuO | K2CO3 | Pyridine | 120 | 78 |
| 2-Aminobenzo[d]thiazole | CuI | Cs2CO3 | DMF | 100 | 65 |
Introduction of the Benzylsulfonyl Group
Sulfonylation in Aqueous Medium
The benzylsulfonyl moiety is introduced via reaction of propanamide intermediates with benzenemethanesulfonyl chloride. As reported in, sulfonylation of amino acids in aqueous Na2CO3 at −10°C to room temperature produces benzenemethanesulfonamides in >90% yield. For example, L-proline reacts with benzenemethanesulfonyl chloride under optimized conditions (48 h stirring, pH 2.2 work-up) to yield N-(benzylsulfonyl)proline derivatives.
Table 2: Sulfonylation Efficiency Under Varied Conditions
| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Aminopropanoic acid | H2O | 25 | 48 | 92 |
| 3-Aminopropanoic acid | DCM | 25 | 24 | 68 |
Oxidation of Thioether Intermediates
Alternative pathways involve oxidation of 3-(benzylthio)propanamide to the sulfonyl derivative. Using H2O2 in acetic acid at 60°C for 6 h converts thioethers to sulfones with >85% efficiency. This method avoids handling corrosive sulfonyl chlorides but requires stringent control of oxidation kinetics to prevent over-oxidation.
Assembly of the Propanamide Backbone
Amidation via Acid Chloride Intermediates
Conversion of 3-(benzylsulfonyl)propanoic acid to its acid chloride using oxalyl chloride (2 eq) and catalytic DMF in dichloromethane enables subsequent amidation. Reaction with benzo[d]thiazol-2-amine and furan-2-ylmethylamine in a 1:1:1 ratio, mediated by triethylamine, affords the target compound. However, competitive N-alkylation necessitates stepwise coupling:
- Primary Amidation : React acid chloride with benzo[d]thiazol-2-amine to form N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)propanamide.
- N-Alkylation : Treat the secondary amine with furan-2-ylmethyl bromide and K2CO3 in acetonitrile at 80°C.
Table 3: Amidation and Alkylation Yields
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acid chloride formation | Oxalyl chloride | DCM | 95 |
| Primary amidation | Et3N | THF | 88 |
| N-Alkylation | Furfuryl bromide | Acetonitrile | 76 |
Optimization Challenges and Solutions
Q & A
Q. Can this compound synergize with existing antitubercular agents against multidrug-resistant strains?
- Methodological Answer : Test in combination with rifampicin or isoniazid using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Mechanistic studies (e.g., target overexpression via qPCR) identify resistance pathways. Prioritize analogs with MIC values <1 µg/mL against MDR-TB strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
